molecular formula C17H21N3O3S B2822453 (E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide CAS No. 1706497-58-6

(E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide

Cat. No.: B2822453
CAS No.: 1706497-58-6
M. Wt: 347.43
InChI Key: KULJVYYAIOPGNS-DHZHZOJOSA-N
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Description

(E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a phenyl group, a pyrazole ring, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Tetrahydropyran Group: The tetrahydropyran moiety is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydropyran group.

    Formation of the Ethenesulfonamide Moiety: The final step involves the formation of the ethenesulfonamide group through a reaction between a sulfonyl chloride and an amine derivative of the pyrazole-tetrahydropyran intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used in the design of enzyme inhibitors.

Medicine

Medically, compounds containing sulfonamide groups are known for their antibacterial properties. This specific compound could be investigated for potential therapeutic applications, including as an antibacterial or antifungal agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the sulfonamide group.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors through its sulfonamide group, potentially inhibiting enzyme activity or altering receptor function. The phenyl and pyrazole rings could also participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Celecoxib: A sulfonamide-containing drug used as a COX-2 inhibitor for pain and inflammation.

    Sulfamethoxazole: Another antibacterial sulfonamide, often used in combination with trimethoprim.

Uniqueness

(E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide is unique due to its combination of a pyrazole ring and a tetrahydropyran moiety, which are not commonly found together in sulfonamide compounds. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-24(22,11-8-15-4-2-1-3-5-15)19-17-12-18-20(14-17)13-16-6-9-23-10-7-16/h1-5,8,11-12,14,16,19H,6-7,9-10,13H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULJVYYAIOPGNS-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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